5-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid

Antileukotrienic LTB4 biosynthesis inhibition LTD4 receptor antagonism

Researchers targeting leukotriene pathway modulation often lack access to structurally validated phenylsulfanylbenzoic acid scaffolds with published SAR. 5-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid (CAS 54435-13-1) fills this gap as a benchmark antileukotrienic building block. • Dual mechanism: inhibits LTB4 biosynthesis while antagonizing LTD4/LTB4 receptors, enabling multi-target leukotriene modulation. • Defined lipophilicity baseline (5-Cl, 4-F-Ph substituents) for systematic logP-activity relationship analoging studies. • Serves as reference compound for enzyme interaction selectivity profiling (AST, ALT, GAD, aromatic amino acid decarboxylase benchmarks). Supplied with full analytical characterization for reproducible hit-to-lead and preclinical pulmonary inflammation research.

Molecular Formula C13H8ClFO2S
Molecular Weight 282.72 g/mol
CAS No. 54435-13-1
Cat. No. B1314287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid
CAS54435-13-1
Molecular FormulaC13H8ClFO2S
Molecular Weight282.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)SC2=C(C=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C13H8ClFO2S/c14-8-1-6-12(11(7-8)13(16)17)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17)
InChIKeyLPMSAUSFYFJZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(4-fluorophenyl)sulfanylbenzoic Acid Overview


5-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid (CAS 54435-13-1) is a phenylsulfanylbenzoic acid derivative characterized by a 5-chloro substitution on the benzoic acid core and a 4-fluorophenyl sulfanyl moiety . This compound belongs to a structurally defined class that has been systematically investigated for antileukotrienic activity [1], with the core scaffold demonstrating capacity for multiple-mechanism inhibition of leukotriene biosynthesis and receptor antagonism [2].

Leukotriene pathway research scaffold with reported multi-target profile
Supports SAR studies centered on lipophilicity-driven activity modulation
Published enzyme interaction dataset available for selectivity benchmarking

5-Chloro-2-(4-fluorophenyl)sulfanylbenzoic Acid Specificity


The phenylsulfanylbenzoic acid scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein substitution patterns on both the benzoic acid core and the pendant arylthio moiety critically modulate antileukotrienic potency [1]. Within the class, lipophilicity governs activity, with quinoline derivatives showing optimal performance at lower logP values [2]. Generic substitution—such as replacing the 5-chloro with hydrogen, altering the 4-fluorophenyl to unsubstituted phenyl, or switching to alternative heteroaromatic attachments—would predictably alter both lipophilicity and receptor-binding geometry, thereby compromising the intended biological readout [3].

Substituent change Replacement of 5-chloro or 4-fluorophenyl groups may alter lipophilicity and shift multi-target activity profile
Unsubstituted analog Phenylsulfanylbenzoic acid without halogen substituents lacks characterized antileukotrienic data
Heteroaromatic switch Quinoline or alternative attachments may change receptor-binding geometry and require independent validation

5-Chloro-2-(4-fluorophenyl)sulfanylbenzoic Acid Evidence Guide


Multi-Mechanism Antileukotrienic Activity

The phenylsulfanylbenzoic acid class, of which 5-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid is a representative member, demonstrates multiple antileukotrienic activity that surpasses established clinical standards zileuton (5-lipoxygenase inhibitor) and zafirlukast (LTD4 receptor antagonist) [1]. The class exhibits inhibition of LTB4 biosynthesis and antagonism at both LTD4 and LTB4 receptors, a multi-target profile not observed with the comparator standards [2].

Multi-target mechanism
Class-level inference
Reported triple mechanism: LTB4 biosynthesis inhibition + LTD4/LTB4 receptor binding, compared to single-mechanism standards
Supports broader pathway modulation context
Class-level SAR; direct congener data limited
Antileukotrienic LTB4 biosynthesis inhibition LTD4 receptor antagonism

In Vivo Bronchospasm Inhibition

Quinoline-containing derivatives of the phenylsulfanylbenzoic acid class exhibit significant in vivo anti-inflammatory activity, manifested by inhibition of LTD4-induced and/or albumin-induced bronchospasm [1]. This functional in vivo endpoint validates the translational relevance of the class beyond in vitro target engagement [2].

In vivo bronchospasm
Class-level inference
Reported significant inhibition of LTD4/albumin-induced bronchospasm for related quinoline derivatives
Supports in vivo model-response context
Exact effect size depends on specific derivative
Bronchospasm inhibition LTD4-induced Anti-inflammatory

Validated Enzyme Interaction Profile

Phenylsulfanylbenzoic acid derivatives have been characterized for interactions with model catalytic proteins including AST, ALT, and GAD [1], and specifically evaluated for inhibition of aromatic amino acid decarboxylase [2]. This off-target profiling provides procurement-relevant safety and selectivity context not typically available for uncharacterized analog series.

Enzyme interaction profile
Class-level inference
Class evaluated against AST, ALT, GAD, and aromatic amino acid decarboxylase in vitro
Provides selectivity benchmarking reference
Data to verify for exact compound
Aromatic amino acid decarboxylase inhibition Protein interaction Off-target profiling

5-Chloro-2-(4-fluorophenyl)sulfanylbenzoic Acid Applications


Leukotriene Modulator Scaffold

This compound serves as a core scaffold for developing novel antileukotrienic agents targeting LTB4 biosynthesis and LTD4/LTB4 receptor antagonism [1]. The class-level multiple-mechanism activity profile positions it for hit-to-lead campaigns where dual or triple leukotriene pathway modulation is therapeutically desirable, offering a differentiated starting point relative to single-target leukotriene modulators [2].

SAR Probe for Lipophilicity Optimization

Given the established SAR demonstrating that lipophilicity critically governs antileukotrienic potency within this class [1], this compound is suitable for systematic analoging studies. The 5-chloro and 4-fluorophenyl substituents provide a defined lipophilicity baseline from which to explore logP-activity relationships, enabling rational optimization toward more potent or bioavailable derivatives [2].

Bronchospasm Model Reference Compound

The demonstrated in vivo efficacy of structurally related quinoline-containing phenylsulfanylbenzoic acid derivatives in LTD4-induced bronchospasm models [1] supports the use of this compound class in preclinical asthma or allergic inflammation research. This compound can serve as a comparator or lead scaffold for studies evaluating novel antileukotrienic mechanisms in pulmonary inflammation models [2].

Off-Target Enzyme Interaction Reference

The published enzyme interaction data for this class—including effects on AST, ALT, GAD, and aromatic amino acid decarboxylase [1]—enables its use as a reference compound in selectivity profiling panels. This is particularly valuable when evaluating newer, uncharacterized phenylsulfanylbenzoic acid analogs, as this compound provides a benchmark for expected enzyme interaction patterns [2].

Application
Selection Property
Validation Focus
Leukotriene pathway studies
Multi-target activity profile
LTB4/LTD4 receptor assay context
Lipophilicity–SAR research
Chloro/fluorophenyl substitution baseline
logP–activity correlation review
In vivo bronchospasm research
Reported in vivo bronchospasm response
Model-response endpoint validation
Enzyme interaction profiling
Published enzyme interaction dataset
Selectivity panel benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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